molecular formula C17H18N2O B4934196 1-hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole

1-hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole

Cat. No.: B4934196
M. Wt: 266.34 g/mol
InChI Key: KQBLVKCISLSHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes hydroxyl, dimethyl, and diphenyl substituents. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-17(2)15(13-9-5-3-6-10-13)18-16(19(17)20)14-11-7-4-8-12-14/h3-12,16,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBLVKCISLSHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(N1O)C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring .

Industrial Production Methods: Industrial production of imidazoles often involves optimizing reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-Hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the imidazole ring can coordinate with metal ions in enzymes. This coordination can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.